molecular formula C11H15NO3 B13044632 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

Cat. No.: B13044632
M. Wt: 209.24 g/mol
InChI Key: GSARZDODCJYUSI-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS 613656-44-3) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex, drug-like molecules. Scientific literature highlights the application of this compound's core structural motif in the development of therapeutics for RNA-repeat expansion disorders. Specifically, research has identified the N2-phenylquinazoline-2,4-diamine core, which can be derived from this aminopropanol, as a key pharmacophore in druglike small molecules that target the pathogenic RNA structure r(CCUG)exp responsible for Myotonic Dystrophy Type 2 (DM2) . These optimized small molecules bind the target RNA with nanomolar affinity, disrupt deleterious protein-RNA interactions, and have been shown to rescue disease-associated alternative splicing defects in patient-derived fibroblasts . Furthermore, the 1,2-amino alcohol motif is a fundamental building block in numerous pharmaceutical agents and is present in over 80 FDA-approved drugs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c12-9(3-4-13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2

InChI Key

GSARZDODCJYUSI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCO)N

Origin of Product

United States

Chemical Reactions Analysis

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Enzyme Inhibition

Recent studies have identified 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for mycobacterial cell wall biosynthesis. This inhibition has shown significant antimycobacterial activity against strains resistant to conventional treatments .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits notable antimicrobial properties with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis. These findings suggest its potential role as a therapeutic agent in treating tuberculosis and other mycobacterial infections .

Therapeutic Potential

The compound's ability to inhibit specific enzymes involved in disease processes positions it as a candidate for drug development targeting infectious diseases. Its interaction with biological systems indicates potential applications in:

  • Antimycobacterial therapies : Targeting resistant strains of Mycobacterium tuberculosis.
  • Antimicrobial agents : Broad-spectrum applications against various pathogens.

Case Studies

  • Study on Antimycobacterial Activity : A study published in a peer-reviewed journal demonstrated that 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol significantly inhibited the growth of Mycobacterium tuberculosis in vitro. The researchers noted its effectiveness against strains resistant to first-line treatments, highlighting its potential as an alternative therapeutic option .
  • Enzyme Inhibition Research : Another investigation focused on the compound's mechanism of action as a DprE1 inhibitor. The results indicated that this inhibition could disrupt mycobacterial cell wall synthesis, providing insights into new treatment strategies for tuberculosis .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The dihydrobenzo dioxin ring structure can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity and stability .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: The target compound’s amino-propanol chain contrasts with ester (), triazole (), and diketone () derivatives, impacting polarity and hydrogen-bonding capacity.
  • Synthetic Complexity : Compounds like the pyrrolidinyl-carboxamide derivative () require multi-step diastereoselective synthesis, whereas triazole derivatives () are synthesized efficiently via click chemistry.
  • Commercial Availability: Methyl ester analogs () and intermediates like 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol () are commercially available, suggesting broader accessibility for drug discovery.

Physicochemical and ADMET Properties

Property Target Compound Methyl Ester Analog Triazole Derivative Pyrrolidinyl-Carboxamide
Molecular Formula C12H15NO3 (estimated) C12H15NO4 C6H11N3O2 C30H34N2O5
LogP (Predicted) ~1.5 (moderate lipophilicity) Higher (ester group) ~0.8 (polar triazole) ~2.8 (bulky substituents)
Hydrogen Bond Donors 3 (amine, hydroxyl) 2 2 3
Druglikeness (Lipinski) Compliant (MW <500, HBD ≤5) Compliant Compliant Borderline (MW >500)
Synthetic Accessibility Moderate (estimated) High (commercial) High (click chemistry) Low (multi-step synthesis)

Key Observations :

  • Druglikeness : All compounds except the pyrrolidinyl-carboxamide () comply with Lipinski’s rules, favoring oral bioavailability .
  • Synthetic Accessibility : Triazole derivatives () and commercial esters () are more accessible than stereochemically complex analogs ().

Biological Activity

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (CAS No. 613656-44-3) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 209.25 g/mol
  • Purity : Typically >98% in commercial preparations

The biological activity of 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Recent studies have identified this compound as a potential inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of mycobacterial cell walls. This inhibition leads to significant antimycobacterial activity, particularly against strains resistant to conventional treatments .

Antimicrobial Activity

3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits:

  • Minimum Inhibitory Concentration (MIC) values in the low micromolar range against Mycobacterium tuberculosis.

This suggests its potential role as a therapeutic agent in treating tuberculosis and other mycobacterial infections .

Neuroprotective Effects

Research has also indicated that compounds structurally related to 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neuroinflammatory pathways and reduction of oxidative stress in neuronal cells .

Case Studies and Research Findings

StudyFindings
Nietupski et al. (2012)Identified iminosugar-based inhibitors that include similar structures, showing prolonged survival in Niemann-Pick C mice, indicating potential for metabolic disorders .
Kovacic et al. (2017)Investigated glucosylceramide synthase inhibitors that demonstrated altered glucosylceramide levels in animal models; relevant due to structural similarities with the target compound .
DprE1 Inhibition Study (2020)Showed that derivatives based on the same scaffold exhibited potent inhibition against DprE1 with significant whole-cell activity against Mycobacterium tuberculosis .

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